molecular formula C32H37N7O2 B1673773 KRH-1636 CAS No. 568526-77-2

KRH-1636

Cat. No.: B1673773
CAS No.: 568526-77-2
M. Wt: 551.7 g/mol
InChI Key: UYMDKKVILQGGBT-ZTOMLWHTSA-N
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Description

KRH1636 is an orally active, selective, and extremely potent antagonist of the CXC chemokine receptor 4 (CXCR4). This compound exhibits potent and selective anti-HIV-1 activity by efficiently blocking the replication of various T cell line-tropic (X4) HIV type 1 (HIV-1) in MT-4 cells and peripheral blood mononuclear cells. It achieves this through the inhibition of viral entry and membrane fusion via the CXCR4 coreceptor .

Preparation Methods

The synthesis and purification of KRH1636 involve several steps. The compound is chemically known as N-{(S)-4-guanidino-1-[(S)-1-naphthalen-1-yl-ethylcarbamoyl]butyl}-4-{[(pyridin-2-yl-methyl)amino]methyl}benzamide. The synthetic route includes the preparation of intermediates followed by coupling reactions under specific conditions. The industrial production methods involve large-scale synthesis and purification processes to ensure the compound’s high purity and activity .

Chemical Reactions Analysis

KRH1636 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions involving the replacement of specific functional groups can be carried out to create analogs of KRH1636. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

KRH1636 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the interactions and functions of the CXCR4 receptor.

    Biology: Employed in research to understand the role of CXCR4 in various biological processes, including cell signaling and migration.

    Medicine: Investigated for its potential therapeutic applications in treating HIV-1 infections by blocking viral entry and replication.

    Industry: Utilized in the development of new drugs targeting the CXCR4 receptor for various diseases

Mechanism of Action

KRH1636 exerts its effects by specifically binding to the CXCR4 receptor, thereby inhibiting the binding of the CXC chemokine stromal cell-derived factor 1alpha (SDF-1α) to CXCR4. This inhibition prevents subsequent signal transduction and viral entry into the host cells. The compound also prevents monoclonal antibodies from binding to CXCR4 without down-modulating the coreceptor .

Comparison with Similar Compounds

KRH1636 is compared with other CXCR4 antagonists, such as AMD3100 and KRH-3955. While AMD3100 is also a potent CXCR4 antagonist, KRH1636 exhibits higher selectivity and potency in blocking HIV-1 replication. KRH-3955, a derivative of KRH1636, has been reported to be orally active and shows similar antiviral activity .

Similar Compounds

  • AMD3100
  • KRH-3955
  • Plerixafor
  • T22

KRH1636 stands out due to its high potency, selectivity, and oral bioavailability, making it a promising candidate for further research and potential therapeutic applications.

Properties

CAS No.

568526-77-2

Molecular Formula

C32H37N7O2

Molecular Weight

551.7 g/mol

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[[(1S)-1-naphthalen-1-ylethyl]amino]-1-oxopentan-2-yl]-4-[(pyridin-2-ylmethylamino)methyl]benzamide

InChI

InChI=1S/C32H37N7O2/c1-22(27-12-6-9-24-8-2-3-11-28(24)27)38-31(41)29(13-7-19-37-32(33)34)39-30(40)25-16-14-23(15-17-25)20-35-21-26-10-4-5-18-36-26/h2-6,8-12,14-18,22,29,35H,7,13,19-21H2,1H3,(H,38,41)(H,39,40)(H4,33,34,37)/t22-,29-/m0/s1

InChI Key

UYMDKKVILQGGBT-ZTOMLWHTSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4

SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRH 1636
KRH-1636
KRH1636

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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